1H-pyrrole-2,5-dicarboxylic Acid

概述

描述

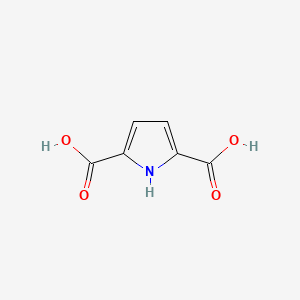

1H-Pyrrole-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H5NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions of the pyrrole ring, which impart unique chemical properties to the molecule.

准备方法

1H-Pyrrole-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrole-2,5-dicarboxylic acid derivatives. The process typically includes the following steps:

Oxidation of Pyrrole Derivatives: Pyrrole derivatives are oxidized to form pyrrole-2,5-dicarboxylic acid.

Acidification: The resulting product is then acidified to yield this compound.

Industrial production methods may involve the use of iron-containing catalysts to facilitate the synthesis of pyrrole-2,5-dicarboxylic acid esters .

化学反应分析

1H-Pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters and other derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Medicinal Chemistry

Quorum Sensing Inhibition

One of the most significant applications of 1H-pyrrole-2,5-dicarboxylic acid is its role as a quorum sensing inhibitor (QSI). Recent studies have shown that this compound exhibits potent QSI activity against Pseudomonas aeruginosa, a critical pathogen associated with chronic infections and antibiotic resistance. The compound was isolated from the endophytic fungus Perenniporia tephropora and demonstrated the ability to disrupt biofilm formation and reduce virulence factors such as pyocyanin and rhamnolipid when combined with traditional antibiotics like gentamycin and piperacillin .

Case Study: Antibiotic Acceleration

In a study involving Galleria mellonella, treatment with this compound significantly increased survival rates when used in conjunction with antibiotics. The compound not only inhibited biofilm formation but also enhanced the efficacy of existing antibiotics against multidrug-resistant strains of bacteria . This suggests its potential as an adjunctive therapy in treating infections caused by biofilm-forming bacteria.

Materials Science

Hydrogen Bonding Motifs

This compound derivatives have been explored for their ability to form hydrogen-bonded networks in solid-state structures. These compounds can lead to the formation of one-dimensional ribbons, two-dimensional sheets, and three-dimensional networks depending on the substitution on the phenyl ring . This property is crucial for developing new materials with specific mechanical or thermal properties.

Data Table: Structural Properties of Derivatives

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties

The antimicrobial properties of this compound have been documented, indicating its effectiveness against a range of pathogens beyond Pseudomonas aeruginosa. Its derivatives have shown promise in exhibiting anti-inflammatory and antimicrobial activities, making them suitable candidates for further pharmacological development .

作用机制

The mechanism of action of 1H-pyrrole-2,5-dicarboxylic acid involves its interaction with molecular targets and pathways. For instance, it inhibits quorum sensing in Pseudomonas aeruginosa by reducing the production of virulence factors such as pyocyanin and rhamnolipid. This inhibition disrupts biofilm formation and enhances the efficacy of antibiotics like gentamycin and piperacillin . The compound’s ability to attenuate the expression of quorum sensing-related genes has been confirmed through real-time quantitative PCR and docking analysis .

相似化合物的比较

1H-Pyrrole-2,5-dicarboxylic acid can be compared with other similar compounds, such as:

Pyrrole-2-carboxylic acid: This compound has only one carboxylic acid group and exhibits different chemical properties and reactivity.

Pyrrole-2,4-dicarboxylic acid: This compound has carboxylic acid groups at the 2 and 4 positions, leading to different structural and chemical characteristics.

1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: The presence of a phenyl group in this derivative influences its solid-state structure and hydrogen-bonding interactions.

生物活性

1H-Pyrrole-2,5-dicarboxylic acid (PDCA) is a heterocyclic compound with significant biological activity, particularly as a quorum sensing inhibitor against Pseudomonas aeruginosa, a pathogen known for its role in chronic infections and antibiotic resistance. This article explores the biological activities of PDCA, focusing on its antibacterial properties, effects on biofilm formation, and potential therapeutic applications.

Chemical Structure and Properties

PDCA is characterized by its pyrrole ring structure with two carboxylic acid groups at the 2 and 5 positions. This configuration is essential for its biological activity, particularly in forming hydrogen bonds and interacting with biological targets.

Quorum Sensing Inhibition

Recent studies have highlighted PDCA's role as a quorum sensing (QS) inhibitor. QS is a mechanism by which bacteria communicate and coordinate behavior, including biofilm formation and virulence factor production. PDCA was isolated from the endophytic fungus Perenniporia tephropora found in Areca catechu, demonstrating significant QS inhibitory activity against Pseudomonas aeruginosa PAO1.

- Mechanism of Action : PDCA reduces the production of QS-related virulence factors such as pyocyanin and rhamnolipid without affecting bacterial growth. It disrupts biofilm architecture, enhancing the efficacy of traditional antibiotics like gentamycin and piperacillin when used in combination treatments .

Effects on Biofilm Formation

Biofilms formed by Pseudomonas aeruginosa are notoriously difficult to eradicate due to their protective matrix. PDCA has been shown to:

- Inhibit biofilm formation significantly at concentrations of 0.50 mg/mL to 1.00 mg/mL.

- Enhance the susceptibility of bacteria to antibiotics when combined with PDCA.

- Increase survival rates in model organisms like Galleria mellonella when treated with PDCA alongside antibiotics .

Case Studies

A study published in Frontiers in Cellular and Infection Microbiology demonstrated that PDCA not only inhibited biofilm formation but also led to architectural disruption visualized through scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM). The results indicated that PDCA could serve as a potent adjunct therapy for treating infections caused by multidrug-resistant bacteria .

Minimum Inhibitory Concentration (MIC)

The MIC of PDCA was determined using standard methods:

- Results : The MIC values were established through two-fold serial dilutions, demonstrating effective inhibition at concentrations as low as 0.50 mg/mL against Pseudomonas aeruginosa PAO1 .

Comparative Analysis

The following table summarizes the biological activities of PDCA compared to other known compounds:

| Compound | QS Inhibition | Biofilm Disruption | Antibiotic Synergy | Survival Rate Enhancement |

|---|---|---|---|---|

| This compound | Yes | Significant | Yes | High |

| Gentamycin | No | Moderate | Yes | Moderate |

| Piperacillin | No | Moderate | Yes | Moderate |

常见问题

Q. What are the optimized synthesis methods for 1H-pyrrole-2,5-dicarboxylic acid, and how can its purity be verified?

Level: Basic (Synthesis & Characterization)

Methodological Answer:

The synthesis of this compound can be achieved via alkaline hydrolysis of pyrone derivatives in aqueous media. For example, heating pyrone with excess ammonium hydroxide in water yields the ammonium salt of the dicarboxylic acid, which is acidified to pH 3 to isolate the free acid. Key steps include solvent removal under reduced pressure and purification via ethanol recrystallization .

Purity Verification:

- 1H-NMR (DMSO-d6): Peaks at δ 12.7 (broad, COOH), 12.2 (NH), and 6.74 ppm (pyrrole protons) .

- FT-IR : Characteristic bands at 1670 cm⁻¹ (C=O stretching) and 1552 cm⁻¹ (pyrrole ring vibrations) .

- Mass Spectrometry : ESI-MS shows a base peak at m/z 154 [M–H]⁻ .

Q. What spectroscopic and crystallographic techniques are effective for characterizing this compound?

Level: Basic (Structural Analysis)

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- 1D/2D NMR : Assigns proton and carbon environments (e.g., 1H-NMR for NH and COOH groups; 13C-NMR for carbonyl carbons at δ 161.2 ppm) .

- HRESIMS : Confirms molecular weight (e.g., m/z 278.0630 [M+Na]⁺ for derivatives) .

- Single-Crystal XRD : Resolves hydrogen bonding networks and molecular packing, as demonstrated in related dihydro-pyridine dicarboxylate esters .

Q. How does this compound modulate inflammatory responses in macrophages?

Level: Advanced (Biological Mechanism)

Methodological Answer:

In RAW264.7 macrophages, the compound inhibits LPS-induced pro-inflammatory mediators (NO, IL-6, TNF-α, MCP-1) by suppressing phosphorylation of ERK and JNK kinases. Experimental workflows include:

- Cell Culture : Pre-treatment of macrophages with the compound (10–50 µM) prior to LPS stimulation .

- Western Blotting : Quantifies reduced ERK/JNK activation .

- qPCR : Measures upregulation of ABCA1 mRNA, which promotes cholesterol efflux and reduces lipid deposition .

Q. What strategies are employed in designing coordination polymers using this compound?

Level: Advanced (Coordination Chemistry)

Methodological Answer:

The dicarboxylic acid acts as a linker in lanthanide coordination polymers. Key design considerations include:

- Synthetic Routes : Solvothermal methods or slow evaporation to control polymer topology .

- Thermal Analysis : TGA/DSC evaluates stability, revealing decomposition temperatures >300°C for lanthanide complexes .

- Antiproliferative Applications : Zinc and manganese coordination complexes (e.g., with 2,2′-bipyridine co-ligands) show activity against cancer cell lines via DFT-optimized metal-ligand interactions .

Q. How does this compound enhance antibiotic efficacy against Pseudomonas aeruginosa?

Level: Advanced (Antimicrobial Research)

Methodological Answer:

The compound acts as a quorum sensing (QS) inhibitor , disrupting bacterial communication and biofilm formation. Experimental approaches include:

- Biofilm Assays : Crystal violet staining shows reduced biofilm biomass in P. aeruginosa PAO1 .

- Synergy Testing : Checkerboard assays demonstrate enhanced susceptibility to gentamycin and piperacillin (e.g., 4–8x reduction in MIC) .

- Virulence Factor Quantification : ELISA measures decreased pyocyanin and elastase production .

Q. How do reaction conditions influence byproduct formation during synthesis?

Level: Advanced (Synthetic Chemistry)

Methodological Answer:

Variations in pH, solvent, and temperature lead to divergent pathways:

- Basic Aqueous Media : Favors ammonium pyrrole-2,5-dicarboxylate as the primary product .

- Decarboxylation : Prolonged reflux produces 2-pyrrolecarboxylic acid derivatives .

- Byproduct Isolation : Column chromatography separates monoamide salts (e.g., 5-carbamoyl-1H-pyrrole-2-carboxylic acid) from the target compound .

属性

IUPAC Name |

1H-pyrrole-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUIOEOHOOLSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474366 | |

| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-27-9 | |

| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。